Compound Description: T-2328 is a potent and highly selective antagonist of the tachykinin neurokinin 1 (NK(1)) receptor. [] It exhibits a K(i) of 0.08 nM for the human NK(1) receptor, significantly lower than the K(i) of aprepitant (1.3 nM), a known brain-penetrating NK(1) antagonist. [] T-2328 displays high selectivity for the human NK(1) receptor, showing >1000-fold lower affinities for human NK(2), NK(3) receptors, and 13 other receptors and ion channels. [] T-2328 demonstrated a non-competitive mode of interaction with the NK(1) receptor. [] In vivo studies in gerbils showed that T-2328 (0.03-0.1 mg/kg, i.v.) effectively prevented GR73632 (i.c.v.)-induced foot tapping response, a behavioral response mediated by NK(1) receptor activation. [] Similarly, T-2328 (0.1-0.3 mg/kg, i.v.) potently blocked both acute and delayed emetic responses induced by cisplatin (5 mg/kg, i.p.) in ferrets. [] T-2328 is considered a potential therapeutic agent for chemotherapy-induced emesis. []
Compound Description: This compound is a known antimalarial drug with high levels of both blood and tissue schizonticidal activity. [] Analogues of this compound were synthesized and evaluated for their antimalarial properties, seeking compounds with improved activity and reduced toxicity. []
Compound Description: XK469 is a potent and broadly active antitumor agent. [] A series of analogues of XK469 were synthesized and evaluated for their effects on solid tumor activity to establish a pharmacophore hypothesis. [] Structural modifications to the quinoxaline ring, hydroquinone connector, and the propionic acid moiety were investigated to understand their impact on antitumor activity. [] The study revealed that a halogen substituent, particularly chlorine, at the 7-position of the quinoxaline ring was crucial for activity. [] Additionally, modifying the hydroquinone connector linkage to resorcinol or catechol resulted in loss of activity, highlighting its importance in maintaining the antitumor properties of XK469. []
Compound Description: RS 67333 is a potent partial agonist of the 5-HT4 receptor. [] It exhibits a high affinity for 5-HT4 binding sites (pKi = 8.7) in guinea-pig striatum and acts as a partial agonist at the 5-HT4 receptor mediating relaxation of the carbachol-precontracted esophagus. [] RS 67333 also demonstrated in vivo activity, inducing dose-dependent increases in heart rate of anaesthetized micropigs. []
Compound Description: GR 113808 is a potent and competitive antagonist of the 5-HT4 receptor. [] It was shown to effectively antagonize the 5-HT4 receptor-mediated reduction of the afterhyperpolarization in adult CA1 hippocampal neurons in brain slices. [] GR 113808 exhibited high affinity for 5-HT4 receptors in the low nanomolar range and did not antagonize 5-HT1A, beta-adrenergic or muscarinic receptor-mediated responses at significantly higher concentrations, demonstrating its selectivity for 5-HT4 receptors. []
Compound Description: LY-294002 is a known inhibitor of phosphatidylinositol 3-kinase (PI3K). [] It inhibited the endothelium-dependent relaxant responses induced by peroxisome proliferator-activated receptor β (PPAR-β) agonists in rat aortic rings. [] In human umbilical vein endothelial cells, LY-294002 prevented the increase in nitric oxide (NO) production and Akt and endothelial nitric oxide synthase (eNOS) phosphorylation induced by PPAR-β agonists, confirming its role in the PI3K pathway. []
(1S,1'S,2'S)-carboxycyclopropylglycine (L-CCG 1)
Compound Description: L-CCG 1 is a potent and selective group II metabotropic glutamate receptor (mGluR) agonist. [] Substitution on the amino acid carbon of L-CCG 1 converts it into an antagonist. [] Analogues of L-CCG 1 were synthesized and evaluated for their affinity and functional activity at group II mGluRs. [] Structure-activity relationship studies revealed that incorporating specific substituents, particularly meta-substitutions on the aromatic ring of the alpha-phenylethyl analogue, led to an increase in affinity for group II mGluRs. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.